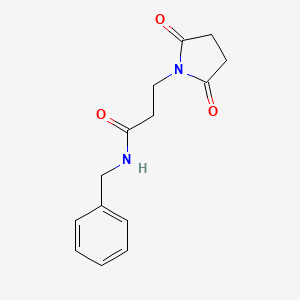
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide, also known as DDEB, is a compound that has been widely studied for its potential applications in scientific research. DDEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. In
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the modulation of ion channels in cells. Specifically, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of TRPV1, a calcium ion channel that is involved in pain sensation and inflammation. By modulating TRPV1 activity, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been shown to have anti-inflammatory and analgesic effects. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its availability. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is readily synthesized in high yields, making it a cost-effective compound for scientific research. Additionally, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied, and its properties are well-characterized, making it a reliable tool for experiments.
One limitation of using N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in lab experiments is its potential toxicity. While N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to be relatively non-toxic in vitro, its effects in vivo are not well-understood. This makes it important to use caution when working with N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide in animal studies.
Orientations Futures
There are many potential future directions for research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. One area of interest is in the development of new cancer therapies. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has shown promising anti-cancer properties, and further research could lead to the development of new treatments for cancer.
Another area of interest is in the development of new treatments for neurological disorders. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of ion channels in the brain, which could have implications for the treatment of disorders such as epilepsy and Parkinson's disease.
Finally, further research could be done to explore the potential anti-inflammatory and analgesic properties of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. This could lead to the development of new treatments for inflammatory disorders such as rheumatoid arthritis and chronic pain.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is a compound that has shown promise in scientific research. Its anti-cancer and neuroprotective properties make it a potential candidate for the development of new therapies. While there are limitations to its use in lab experiments, its availability and well-characterized properties make it a valuable tool for scientific research. Future research on N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide could lead to the development of new treatments for a range of disorders.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dimethylphenylamine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide. The synthesis of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been optimized to produce high yields of the compound, making it readily available for scientific research.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide is in the field of cancer research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer therapies.
In addition to its anti-cancer properties, N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has also been studied for its potential use as a tool in neuroscience research. N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide has been shown to modulate the activity of certain ion channels in the brain, which could have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-10-8-15(12-18(17)23-6-2)19(21)20-16-9-7-13(3)14(4)11-16/h7-12H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFUTGLRGWDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-4-[(4-bromo-2-methylphenoxy)acetyl]piperazine](/img/structure/B5789648.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5789649.png)


![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)
![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-3-phenylpropanamide](/img/structure/B5789691.png)




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B5789742.png)


